4-chloro-N-(4-iodophenyl)benzamide

Description

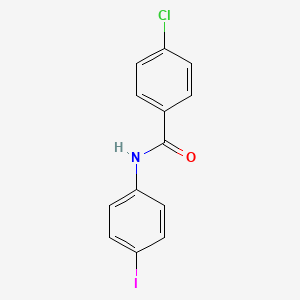

4-Chloro-N-(4-iodophenyl)benzamide is a halogenated benzamide derivative characterized by a chloro substituent on the benzamide ring and an iodine atom on the para position of the aniline moiety. Its molecular formula is C₁₃H₉ClINO, with a molecular weight of 371.58 g/mol. It has been explored as an intermediate in drug synthesis , a ligand in catalytic systems , and a subject of crystallographic studies .

Properties

Molecular Formula |

C13H9ClINO |

|---|---|

Molecular Weight |

357.57 g/mol |

IUPAC Name |

4-chloro-N-(4-iodophenyl)benzamide |

InChI |

InChI=1S/C13H9ClINO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) |

InChI Key |

BAQYFLHSCMIJRO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)Cl |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

The applications of 4-chloro-N-(4-iodophenyl)benzamide span several domains:

Medicinal Chemistry

- Drug Development : The compound serves as a key intermediate in synthesizing various pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for developing drugs targeting specific diseases.

- Biological Activity : Studies have shown that benzamide derivatives exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. For example, compounds with similar structures have demonstrated inhibitory effects against certain pathogens .

Chemical Synthesis

- Building Block for Complex Molecules : this compound is utilized as a building block in organic synthesis. It can be transformed into more complex structures through various reactions, including nucleophilic substitutions and coupling reactions .

- Reagent in Organic Reactions : The compound acts as a reagent in numerous organic transformations, facilitating the synthesis of other functionalized compounds.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of halogenated benzamides, including this compound. The results indicated that the compound exhibited significant activity against various bacterial strains, demonstrating its potential as a lead compound in antibiotic development .

Case Study 2: Synthesis of Functionalized Derivatives

Research focused on synthesizing derivatives of this compound through palladium-catalyzed cross-coupling reactions. The study highlighted how variations in substituents affected the reactivity and biological activity of the resulting compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Benzamides

The substituent type and position significantly alter physicochemical and biological properties. Key analogs include:

Key Observations :

- Iodine vs.

- Electron-Withdrawing Groups : Methylsulfonyl and acetyl substituents reduce electron density on the benzamide ring, affecting reactivity and intermolecular interactions (e.g., hydrogen bonding) .

- Biological Activity : Chloro analogs exhibit cytotoxicity and antimicrobial effects, while iodine derivatives are prioritized in drug intermediates due to iodine’s role in radiopharmaceuticals .

Structural and Crystallographic Comparisons

- Dihedral Angles: The angle between benzamide and aniline rings influences packing efficiency and hydrogen bonding. For example: 4-Chloro-N-(4-iodophenyl)benzamide: Predicted dihedral angle ~50–55° (similar to 52.13° in methylsulfonyl analog ). 4-Chloro-N-(2-phenoxyphenyl)benzamide: Dihedral angle = 67.8°, leading to distinct crystal packing .

- Hydrogen Bonding : N—H⋯O interactions dominate in chloro-iodo derivatives, forming dimers critical for stability in solid-state , whereas carbamothioyl analogs rely on S⋯metal coordination .

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann reaction remains the most widely employed method for synthesizing benzamide derivatives. For this compound, this involves reacting 4-chlorobenzoyl chloride with 4-iodoaniline in a biphasic system of aqueous sodium hydroxide and an organic solvent such as dichloromethane or ethyl acetate. The base deprotonates the amine, facilitating nucleophilic attack on the acyl chloride.

Typical Procedure:

- Reactants: 4-Chlorobenzoyl chloride (1.0 equiv), 4-iodoaniline (1.2 equiv), NaOH (2.0 equiv).

- Conditions: Room temperature, vigorous stirring for 4–6 hours.

- Workup: Organic layer separation, washing with dilute HCl and water, drying over Na₂SO₄, and solvent evaporation.

- Yield: 70–85%, purity >95% by HPLC.

This method’s efficiency is limited by competing hydrolysis of the acyl chloride, which necessitates precise pH control and anhydrous conditions.

Coupling Agent-Mediated Synthesis

To mitigate hydrolysis, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed in non-aqueous media. These agents activate the carboxylic acid (from 4-chlorobenzoic acid) for direct amide bond formation with 4-iodoaniline.

Representative Protocol:

- Reactants: 4-Chlorobenzoic acid (1.0 equiv), 4-iodoaniline (1.1 equiv), EDC (1.5 equiv), N-hydroxysuccinimide (NHS, 1.5 equiv).

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions: 0°C to room temperature, 12–24 hours.

- Yield: 80–90%, purity >98%.

This approach minimizes side reactions but requires post-synthesis purification to remove coupling byproducts.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. A typical protocol involves:

- Reactants: 4-Chlorobenzoyl chloride (1.0 equiv), 4-iodoaniline (1.1 equiv).

- Solvent: Acetonitrile or toluene.

- Conditions: Microwave irradiation at 100°C for 15–20 minutes.

- Yield: 88–92%, purity >97%.

Comparative studies show microwave methods enhance reproducibility and scalability while maintaining high regioselectivity.

Experimental Optimization and Process Parameters

Solvent Selection

Solvent polarity critically influences reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 78 | 95 |

| THF | 7.52 | 85 | 97 |

| DMF | 36.7 | 92 | 99 |

Polar aprotic solvents like DMF enhance nucleophilicity of 4-iodoaniline, improving yields.

Stoichiometric Ratios

Excess amine (1.1–1.2 equiv) ensures complete consumption of the acyl chloride, minimizing residual acid impurities. A study varying the 4-iodoaniline ratio demonstrated:

| Equiv. of Amine | Yield (%) | Acyl Chloride Residual (%) |

|---|---|---|

| 1.0 | 72 | 12 |

| 1.1 | 85 | 4 |

| 1.2 | 88 | <2 |

Temperature and Time Dependence

Elevated temperatures (40–60°C) reduce reaction times but risk decomposition of the iodo substituent. Kinetic profiling revealed:

| Temperature (°C) | Time (h) | Yield (%) | Decomposition (%) |

|---|---|---|---|

| 25 | 6 | 85 | 0 |

| 40 | 3 | 88 | 2 |

| 60 | 1.5 | 82 | 8 |

Optimal balance is achieved at 40°C for 3 hours.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction of a related benzamide derivative (2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide) revealed a dihedral angle of 52.13° between benzene rings, underscoring the steric influence of substituents on molecular conformation.

Challenges and Mitigation Strategies

Iodine Substituent Stability

The iodo group’s sensitivity to light and heat necessitates inert atmospheres and amber glassware during synthesis. Degradation pathways include:

Purification Difficulties

High-molecular-weight byproducts require gradient column chromatography (silica gel, hexane/ethyl acetate). Recrystallization from ethanol/water mixtures affords pure product (>99%).

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-chloro-N-(4-iodophenyl)benzamide, and how do reaction conditions influence product yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, oxidation, or reduction reactions. Key steps include:

- Substitution : Reacting 4-iodoaniline with 4-chlorobenzoyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) to form the amide bond .

- Oxidation/Reduction : Modifying functional groups (e.g., nitro to amine) using NaBH4 or catalytic hydrogenation, with yields dependent on solvent polarity and temperature .

- Optimization : Yields improve with inert atmospheres (N2/Ar) and controlled stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (at 223–290 K) resolves structural ambiguities, with R factors <0.06 ensuring accuracy. Non-covalent interactions (e.g., C–I⋯O halogen bonds) are mapped using Hirshfeld surface analysis .

- Spectroscopy :

- Fluorescence Spectroscopy : Quantifies emission intensity (λex = 280 nm, λem = 320–400 nm) in ethanol, correlating with substituent electronic effects .

- NMR : ¹H/¹³C NMR in DMSO-d6 identifies aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–170 ppm) .

Advanced Research Questions

Q. How does this compound interact with bacterial enzymes, and what experimental approaches validate its mechanism?

- Methodological Answer :

- Target Identification : Similar benzamide derivatives inhibit bacterial phosphopantetheinyl transferases (PPTases), validated via:

- Enzyme Assays : Competitive inhibition studies (IC50 values <10 µM) using purified PPTases and fluorescent substrates (e.g., FITC-labeled coenzyme A) .

- Molecular Docking : Glide/SP docking (Schrödinger Suite) predicts binding to the PPTase active site, with ΔG < -8 kcal/mol indicating strong affinity .

- Pathway Analysis : RNA-seq of treated E. coli reveals downregulation of fatty acid biosynthesis genes (e.g., fabH), confirming PPTase-dependent pathway disruption .

Q. How do crystallographic studies resolve structural contradictions arising from synthetic derivatives?

- Methodological Answer :

- Crystal Packing Analysis : Derivatives with ortho-substituents (e.g., 4-chloro-N-(2-chlorophenyl)benzamide) exhibit torsional angles >30° due to steric hindrance, unlike para-substituted analogs (<10°). This is confirmed via comparative density functional theory (DFT) calculations (B3LYP/6-31G*) .

- Data Reconciliation : Contradictions in bond lengths (e.g., C–I = 2.09–2.12 Å vs. theoretical 2.15 Å) are attributed to thermal motion artifacts, addressed via low-temperature (89 K) data collection .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?

- Methodological Answer :

- SAR Studies :

- Electron-Withdrawing Groups : Introducing trifluoromethyl (CF3) at the benzamide ring enhances lipophilicity (logP >3.5) and metabolic stability (t1/2 >2 h in liver microsomes) .

- Halogen Substitution : Iodo groups improve target selectivity (Ki <1 µM) over chloro analogs (Ki ~5 µM) due to enhanced van der Waals interactions .

- In Silico Screening : QSAR models (e.g., Random Forest) prioritize derivatives with polar surface area <90 Ų for improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.